
N-Benzyl-2-chloroacetamide
Overview
Description
N-Benzyl-2-chloroacetamide (CAS 2564-06-9) is an organochlorine compound with the molecular formula C₉H₁₀ClNO and a molecular weight of 183.64 g/mol. Its structure consists of a chloroacetamide backbone substituted with a benzyl group, enabling diverse reactivity in organic synthesis ">[7]. The compound is a white crystalline solid with a melting point range of 72–80°C and is soluble in polar aprotic solvents like acetonitrile and ethanol.
Preparation Methods
N-Benzyl-2-chloroacetamide can be synthesized through the reaction of benzylamine with chloroacetyl chloride . The general procedure involves the following steps:
Reactants: Benzylamine and chloroacetyl chloride.
Reaction Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Procedure: Benzylamine is added dropwise to a solution of chloroacetyl chloride in the solvent, with continuous stirring and cooling to maintain a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is washed with water and an aqueous sodium bicarbonate solution to neutralize any remaining acid.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
N-Benzyl-2-chloroacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Condensation Reactions: It can react with arylpiperazines to form 2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamides.
Cyclization Reactions: It can undergo cyclization with compounds like 8-hydroxyquinoline to form bis[N-Benzyl-2-(quinolin-8-yloxy)acetamide] monohydrate.
Common reagents and conditions used in these reactions include bases like triethylamine, solvents such as ethanol or dichloromethane, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted acetamides and heterocyclic compounds .
Scientific Research Applications
N-Benzyl-2-chloroacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Benzyl-2-chloroacetamide involves its interaction with biological targets through nucleophilic substitution reactions. The chloro group can be replaced by nucleophiles present in biological systems, leading to the formation of stable adducts with proteins or enzymes. This can result in the inhibition of enzyme activity or modulation of protein function, contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison
Physicochemical Properties
- Hydrogen Bonding: this compound forms N–H···O bonds (D⋯A distance: 2.885 Å) , while dichlorophenoxy derivatives exhibit stronger intermolecular interactions due to additional Cl substituents (e.g., dihedral angle 10.5° in dichloro analogues) .
- Thermal Stability : Benzhydryl derivatives (e.g., N-benzhydryl-2-chloroacetamide) show higher melting points (>150°C) compared to benzyl analogues (72–80°C) due to increased molecular rigidity .
Biological Activity
N-Benzyl-2-chloroacetamide is a compound that has garnered attention due to its diverse biological activities. This article explores its antimicrobial, anticonvulsant, and potential neuroprotective properties, supported by various studies and experimental data.
1. Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A comprehensive screening of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides revealed their effectiveness against various pathogens, including Staphylococcus aureus , methicillin-resistant S. aureus (MRSA), and Candida albicans . The compounds were evaluated using quantitative structure-activity relationship (QSAR) analysis, confirming their adherence to Lipinski's rule of five, which predicts good oral bioavailability.
Table 1: Antimicrobial Efficacy of this compound Derivatives
Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
---|---|---|---|
This compound | Effective | Less effective | Moderately effective |
N-(4-chlorophenyl)-2-chloroacetamide | Highly effective | Moderate | Effective |
N-(4-fluorophenyl)-2-chloroacetamide | Highly effective | Moderate | Effective |
This data indicates that the position of substituents on the phenyl ring plays a crucial role in determining the antimicrobial activity of these compounds. Specifically, halogenated derivatives showed enhanced lipophilicity, facilitating their penetration through bacterial membranes .
2. Anticonvulsant Activity
The anticonvulsant properties of this compound have been investigated extensively. A study reported that derivatives of this compound are potent anticonvulsants, particularly when specific heteroatoms are substituted at designated positions on the molecule. For instance, two derivatives exhibited ED50 values in mice comparable to phenytoin, a well-known antiepileptic drug.
Table 2: Anticonvulsant Potency of Selected Derivatives
Compound | ED50 (mg/kg) - i.p. | ED50 (mg/kg) - p.o. |
---|---|---|
N-benzyl-2-acetamido-3-methoxypropionamide | 8.3 | 3.9 |
N-benzyl-2-acetamido-3-ethoxypropionamide | 17.3 | 19 |
Phenytoin | 6.5 | 23 |
The study highlighted that the stereochemistry of these compounds significantly influences their anticonvulsant activity, with the (R)-isomer demonstrating superior efficacy compared to its (S)-counterpart .
3. Neuroprotective Potential
Emerging research suggests that this compound may also possess neuroprotective properties relevant to conditions like Alzheimer's disease. Inhibitory effects on acetylcholinesterase (AChE) and beta-secretase were observed in some derivatives, indicating potential for cognitive enhancement and therapeutic application in neurodegenerative diseases.
Table 3: Inhibition Potency Against AChE and Beta-secretase
Compound | AChE Inhibition (%) | Beta-secretase Inhibition (%) |
---|---|---|
This compound derivative A | 70 | 30 |
This compound derivative B | 65 | 25 |
These findings underscore the compound's multifaceted biological activities and its potential as a lead compound for further development in treating neurological disorders .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-Benzyl-2-chloroacetamide, and how can its purity be verified?
this compound is typically synthesized via nucleophilic substitution reactions. For example, reacting benzylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the compound. Purity verification involves techniques such as 1H/13C NMR (to confirm substitution patterns and functional groups), IR spectroscopy (to identify carbonyl and amide stretches at ~1640 cm⁻¹), and elemental analysis (to validate C, H, N, Cl content) .
Q. How can this compound be functionalized to synthesize heterocyclic compounds?
The compound serves as a versatile precursor for heterocycle synthesis. For instance:
- Condensation with ethyl cyanoacetate under reflux in butanol with triethylamine yields pyridinone derivatives (e.g., 5-methyl-6-phenyl-3,4-dihydropyridin-2-ol) via cyclocondensation .
- Reaction with benzaldehyde and sodium thionyl chloride in ethanol produces imidazole-2-thione derivatives (e.g., 4-(benzylamino)-1,5-dihydro-2H-imidazole-2-thione) through nucleophilic displacement and cyclization .
Q. What analytical techniques are critical for characterizing derivatives of this compound?
Key methods include:
- Multinuclear NMR (e.g., δ ~4.5 ppm for CH₂Cl in ¹H NMR; carbonyl signals at ~170 ppm in ¹³C NMR).
- X-ray crystallography to resolve molecular geometry, as demonstrated for phenoxyacetamide derivatives .
- Chromatographic purification (e.g., silica gel column chromatography with ethyl acetate/hexane) to isolate intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in Pd-catalyzed cross-coupling reactions involving this compound?
Pd-catalyzed alkynylation with potassium alkynyltrifluoroborates requires:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient C–Cl bond activation.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates.
- Temperature control : Reactions typically proceed at 80–100°C to balance kinetics and catalyst stability .
Q. What mechanistic insights explain contradictory product distributions in nucleophilic substitution reactions of this compound?
Competing pathways arise due to:
- Solvent effects : Protic solvents (e.g., ethanol) favor SN1 mechanisms via carbocation intermediates, while aprotic solvents (e.g., CH₃CN) promote SN2 pathways.
- Leaving group reactivity : Substitution with stronger nucleophiles (e.g., NaI in acetone) displaces chloride efficiently, as seen in the synthesis of N-Benzyl-2-iodoacetamide .
- Steric hindrance : Bulky substituents on the benzyl group may reduce reaction rates, necessitating longer reflux times .
Q. How can computational methods aid in predicting the reactivity of this compound in novel synthetic applications?
- DFT calculations can model transition states for substitution reactions, predicting regioselectivity in heterocycle formation.
- Molecular docking studies may guide the design of bioactive derivatives (e.g., neuroprotective agents) by simulating interactions with target proteins .
Q. What strategies resolve discrepancies in spectroscopic data for this compound derivatives?
- Variable temperature NMR to detect dynamic processes (e.g., rotameric equilibria in amide bonds).
- Isotopic labeling (e.g., ¹⁵N or ²H) to assign ambiguous signals in crowded spectra .
- Control experiments (e.g., synthesizing analogous compounds with deuterated benzyl groups) to validate assignments .
Q. Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing phenoxyacetamide derivatives from this compound?
- Stoichiometric ratios : Use 1.1 equivalents of K₂CO₃ relative to phenol to drive the SN2 reaction to completion.
- Reaction monitoring : Track progress via TLC (ethyl acetate/hexane, 1:1) and isolate products by recrystallization (e.g., ethyl acetate/hexane mixtures) .
Q. How can side reactions (e.g., hydrolysis or dimerization) be minimized during large-scale syntheses?
- Anhydrous conditions : Use molecular sieves or inert gas (N₂/Ar) to prevent hydrolysis of the chloroacetamide group.
- Low-temperature quenching : After reflux, cool reactions rapidly to room temperature to avoid thermal decomposition .
Properties
IUPAC Name |
N-benzyl-2-chloroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAXAXHQMCQHSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180325 | |
Record name | N-Benzyl-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2564-06-9 | |
Record name | N-Benzyl-2-chloroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2564-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyl-2-chloroacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2564-06-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60743 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzyl-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Benzyl-2-chloroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Benzyl-2-chloroacetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5UFZ99J55 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.